molecular formula C13H14ClNO2S B3035191 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide CAS No. 303985-24-2

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide

Cat. No.: B3035191
CAS No.: 303985-24-2
M. Wt: 283.77 g/mol
InChI Key: KCWYEIGAXRZAQW-UHFFFAOYSA-N
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Description

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is a chemical compound with the molecular formula C13H14ClNO2S and a molecular weight of 283.77 g/mol. This compound is used in various industries, including pharmaceuticals and agriculture.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazole derivatives, including 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide, often involves metal-free synthetic routes due to the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . One common method involves the (3 + 2) cycloaddition reaction, which can be catalyzed by Cu (I) or Ru (II) .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of readily available starting materials and efficient synthetic routes to ensure high yield and purity. The specific industrial methods may vary depending on the scale of production and the desired application of the compound.

Chemical Reactions Analysis

Types of Reactions: 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and properties for different applications.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like NaIO4 for oxidation reactions and reducing agents for reduction reactions . Substitution reactions often involve the use of nucleophiles or electrophiles to replace specific functional groups on the compound .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce sulfone derivatives, while reduction reactions may yield sulfide derivatives .

Scientific Research Applications

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities . In the agricultural industry, it is used as a pesticide or herbicide due to its ability to inhibit the growth of certain pests and weeds.

Mechanism of Action

The mechanism of action of 4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide involves its interaction with specific molecular targets and pathways in biological systems . For example, it may inhibit certain enzymes or receptors, leading to the desired therapeutic or pesticidal effects. The exact molecular targets and pathways can vary depending on the specific application of the compound.

Comparison with Similar Compounds

4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide is unique compared to other similar compounds due to its specific chemical structure and properties . Similar compounds include other isoxazole derivatives, such as 3,5-disubstituted-4,5-dihydroisoxazoles and 3,4,5-trisubstituted isoxazoles . These compounds share some structural similarities but may differ in their biological activities and applications.

Properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfinylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-9-13(10(2)17-15-9)8-18(16)7-11-3-5-12(14)6-4-11/h3-6H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCWYEIGAXRZAQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CS(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
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4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide
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Reactant of Route 6
4-Chlorobenzyl (3,5-dimethyl-4-isoxazolyl)methyl sulfoxide

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